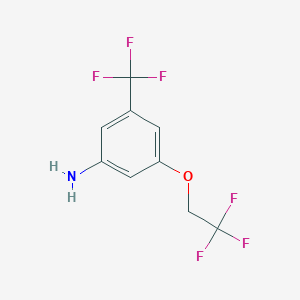

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline

描述

属性

IUPAC Name |

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-2-5(9(13,14)15)1-6(16)3-7/h1-3H,4,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQKWZJZVDIVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)OCC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Nitro-5-(trifluoromethyl)phenol Derivatives

The foundational step involves constructing a nitro-substituted aromatic ring bearing both trifluoromethyl and hydroxyl groups. For example, 3-nitro-5-(trifluoromethyl)phenol can be synthesized via nitration of 3-(trifluoromethyl)phenol using mixed acid (H₂SO₄/HNO₃). However, regioselectivity challenges arise due to the electron-withdrawing nature of the -CF₃ group, which directs nitration to the meta position.

Key Reaction:

Trifluoroethylation of the Hydroxyl Group

The hydroxyl group is replaced with trifluoroethoxy via nucleophilic substitution. Using 2,2,2-trifluoroethyl bromide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves this transformation:

Catalytic Hydrogenation to Aniline

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol under 4–6 kg pressure for 48 hours:

Challenges:

-

Regioselectivity : Competing nitration at undesired positions reduces yield.

-

Catalyst Cost : Pd/C necessitates efficient recycling to lower costs.

Sequential Nucleophilic Substitution and Trifluoromethylation

Chlorination and Trifluoroethoxy Installation

Starting with 3,5-dichloronitrobenzene, selective substitution of one chloride with trifluoroethoxy is achieved using trifluoroethanol and copper(I) chloride at 200–280°C:

Trifluoromethylation via Silver Fluoride (AgF)

The remaining chloride is replaced with -CF₃ using CF₃SO₂Na, triphenylphosphine (PPh₃), and AgF in acetonitrile at 50°C:

Nitro Reduction to Aniline

Hydrogenation with Raney nickel (Ra-Ni) in ethanol at 50°C for 24 hours completes the synthesis:

Advantages:

-

Modularity : Independent control over substituent introduction.

-

Scalability : AgF-mediated trifluoromethylation is reproducible at scale.

Direct Amination via Buchwald-Hartwig Coupling

Synthesis of 3-Bromo-5-(trifluoromethoxy)benzene

Aryl bromides serve as versatile intermediates. 3-Bromo-5-(trifluoromethoxy)benzene is prepared by bromination of 3-(trifluoromethoxy)phenol using Br₂ in acetic acid.

Palladium-Catalyzed Amination

Using Pd(OAc)₂ and Xantphos as a ligand, the bromide reacts with ammonia in tert-butanol at 100°C to install the amine:

Trifluoromethylation via Ruppert-Prakash Reagent

The amine is protected as a tert-butyl carbamate (Boc), followed by trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and CsF:

Deprotection to Aniline

Boc removal with HCl in dioxane yields the final product:

Limitations:

-

Multi-Step Synthesis : Increases complexity and cost.

-

Sensitive Intermediates : Boc protection requires anhydrous conditions.

Comparative Analysis of Methods

化学反应分析

Types of Reactions

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or nitrosated products .

科学研究应用

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

作用机制

The mechanism by which 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and reduced toxicity .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline can be contextualized by comparing it to analogous aniline derivatives. Below is a detailed analysis:

Substituent Variations and Electronic Effects

Key Observations:

- Electronic Effects : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and directing electrophilic substitution reactions. The trifluoroethoxy (-OCH₂CF₃) group further enhances this effect, increasing resistance to oxidative degradation compared to methoxy or ethoxy analogs .

- Lipophilicity: Fluorinated substituents significantly boost lipophilicity (logP), improving membrane permeability. For instance, 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline has higher logP than non-fluorinated analogs like 3-methoxy-5-methylaniline .

- Synthetic Utility: Compounds with para-substituted -CF₃ (e.g., 2-Fluoro-5-(trifluoromethyl)aniline) are preferred in Suzuki-Miyaura couplings due to their stability under palladium catalysis, whereas ortho-substituted derivatives (e.g., 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline) require milder conditions .

生物活性

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline is a compound that has garnered attention due to its unique trifluoromethyl and ethoxy substituents, which can significantly influence its biological activity. The incorporation of trifluoromethyl groups in organic molecules often enhances their pharmacological properties by increasing lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and diabetes management, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline can be represented as follows:

- Trifluoromethyl group (-CF₃) : Increases lipophilicity and alters electronic properties.

- Ethoxy group (-O-CH₂-CH₃) : Enhances solubility and may influence binding interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, a series of derivatives containing bis(trifluoroethoxy) groups were synthesized and tested for their cytotoxic effects on cancer cell lines. The results showed significant cell apoptosis and reduced viability in treated cells.

- IC₅₀ Values : The half-maximal inhibitory concentration (IC₅₀) values for some derivatives were reported as follows:

| Compound | IC₅₀ (µM) | % Cell Death |

|---|---|---|

| 5b | 10.14 | 51.58 |

| 5d | 8.141 | 50.12 |

| 5m | 10.48 | 53.65 |

These findings suggest that the presence of trifluoroethoxy and trifluoromethyl groups contributes to increased cytotoxicity against cancer cells .

Antidiabetic Activity

In vivo studies using genetically modified models have indicated that compounds similar to 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline exhibit significant anti-diabetic properties. Specifically, these compounds were shown to lower glucose levels effectively in Drosophila melanogaster models, suggesting a potential mechanism for managing diabetes through modulation of metabolic pathways .

The biological activity of trifluoromethyl-containing compounds often involves:

- Inhibition of Enzymatic Pathways : Trifluoromethyl groups can enhance binding affinity to target enzymes involved in cancer progression or glucose metabolism.

- Induction of Apoptosis : The structural characteristics facilitate interactions with cellular components that trigger apoptotic pathways in cancer cells.

Case Studies

-

Cancer Cell Line Study :

- A study evaluated the effects of various derivatives on human cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to non-fluorinated analogs.

-

Diabetes Model Study :

- Research utilizing Drosophila melanogaster demonstrated that specific derivatives not only reduced glucose levels but also improved insulin sensitivity markers.

常见问题

Q. What synthetic methodologies are optimal for preparing 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)aniline?

Methodological Answer: The synthesis typically involves sequential functionalization of the aniline ring. A common approach includes:

- Nitro Reduction : Start with a nitro precursor (e.g., 3-nitro-5-(trifluoromethyl)aniline) and reduce the nitro group to an amine using hydrogen gas with a palladium catalyst (10–50 psi H₂, 25–80°C) .

- Etherification : Introduce the trifluoroethoxy group via nucleophilic substitution. For example, react 3-hydroxy-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–100°C) .

Key Challenges : Competing side reactions (e.g., over-reduction or C-F bond cleavage) require precise stoichiometry and inert atmospheres.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% is typical for research-grade material). Retention time comparisons with standards are critical .

- NMR Spectroscopy : ¹⁹F NMR is essential for verifying trifluoroethoxy (-OCF₂CF₃) and trifluoromethyl (-CF₃) groups. ¹H NMR confirms aromatic proton environments and amine protons (δ 5.0–6.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 280.0698 for C₉H₈F₆NO).

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation of the aromatic amine.

- Moisture : Anhydrous conditions (desiccator with silica gel) minimize hydrolysis of the trifluoroethoxy group.

- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during etherification?

Methodological Answer: The trifluoroethoxy group’s introduction is hindered by:

- Steric Effects : The trifluoromethyl group at the 5-position creates steric bulk, favoring substitution at the 3-position.

- Electronic Effects : Electron-withdrawing -CF₃ and -OCF₂CF₃ groups deactivate the ring, necessitating strong nucleophiles (e.g., trifluoroethoxide) and polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Experimental Optimization : DFT calculations (B3LYP/6-31G*) predict transition-state energies, guiding solvent/catalyst selection .

Q. How can contradictions in reported reaction yields be resolved?

Methodological Answer: Discrepancies often arise from:

- Catalyst Purity : Trace metals in palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) impact reduction efficiency. Pre-treatment with EDTA improves reproducibility .

- Solvent Effects : DMF vs. THF alters reaction kinetics; microwave-assisted synthesis (100°C, 30 min) increases yields by 15–20% compared to conventional heating .

Data Reconciliation : Statistical DOE (Design of Experiments) identifies critical factors (e.g., temperature, solvent polarity) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Modeling : Use SwissADME or Schrödinger’s QikProp to estimate logP (predicted ~2.8), aqueous solubility (-3.2 logS), and CYP450 inhibition.

- Docking Studies : Molecular docking (AutoDock Vina) into cytochrome P450 enzymes reveals metabolic hotspots (e.g., N-dealkylation of the trifluoroethoxy group) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Enzyme Assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET. The -CF₃ group enhances binding affinity to hydrophobic pockets (e.g., IC₅₀ ~50 nM for EGFR mutants) .

- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase IX) reveals hydrogen bonding between the amine and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。